molecular formula C9H11N3 B2877992 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- CAS No. 65242-15-1

3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)-

Cat. No.: B2877992
CAS No.: 65242-15-1
M. Wt: 161.208
InChI Key: WWTCHXBZADGKGR-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.208. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of an amino group at the second position and an isopropyl group at the fifth position of the pyridine ring, along with a nitrile group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-bromo-3-pyridinecarbonitrile with an appropriate amine under refluxing conditions in the presence of a base such as triethylamine . Another method involves the reaction of 2-aminocyanopyridines with phosgene iminium chloride, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-pyridinecarbonitrile
  • 5-Amino-2-pyridinecarbonitrile
  • 3-Cyanopyridine

Uniqueness

3-Pyridinecarbonitrile, 2-amino-5-(1-methylethyl)- is unique due to the presence of both an amino group and an isopropyl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-amino-5-propan-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(2)8-3-7(4-10)9(11)12-5-8/h3,5-6H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTCHXBZADGKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(N=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65242-15-1
Record name 2-amino-5-(propan-2-yl)pyridine-3-carbonitrile
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